molecular formula C25H17NO2 B14515232 2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 62604-88-0

2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B14515232
CAS No.: 62604-88-0
M. Wt: 363.4 g/mol
InChI Key: QRBVCUQOPIWMDS-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family Isoindoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, to form isoindoles . Another approach involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates under rhodium (III) catalysis . These reactions proceed through nucleophilic attack, release of nitrogen gas, and tautomerization of intermediate imino esters .

Industrial Production Methods

Industrial production of isoindoles, including this compound, often employs large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing reaction time and costs. The use of palladium-catalyzed cascade C-H transformations is one such method, which involves dehydrogenation followed by C-H arylation .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinone derivatives, hydro derivatives, and substituted isoindoles, each with distinct chemical and physical properties.

Scientific Research Applications

2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-Isoindoles: Share a similar core structure but differ in substituents and functional groups.

    Isoquinolines: Another class of benzo-fused N-heterocycles with distinct chemical properties.

    Phthalimides: Compounds with a similar dione structure but different ring systems.

Uniqueness

2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.

Properties

CAS No.

62604-88-0

Molecular Formula

C25H17NO2

Molecular Weight

363.4 g/mol

IUPAC Name

2-(2-methylphenyl)-4-phenylbenzo[f]isoindole-1,3-dione

InChI

InChI=1S/C25H17NO2/c1-16-9-5-8-14-21(16)26-24(27)20-15-18-12-6-7-13-19(18)22(23(20)25(26)28)17-10-3-2-4-11-17/h2-15H,1H3

InChI Key

QRBVCUQOPIWMDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC4=CC=CC=C4C(=C3C2=O)C5=CC=CC=C5

Origin of Product

United States

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